An In-depth Technical Guide on the Physicochemical Characteristics of 3-(3-nitrophenyl)-1H-pyrazol-5-amine
An In-depth Technical Guide on the Physicochemical Characteristics of 3-(3-nitrophenyl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-nitrophenyl)-1H-pyrazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a pyrazole core substituted with a 3-nitrophenyl group and an amine moiety, presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. Compounds incorporating the pyrazole nucleus are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a comprehensive overview of the available physicochemical characteristics of 3-(3-nitrophenyl)-1H-pyrazol-5-amine, including its structural and chemical properties, alongside a plausible synthetic approach. Given the limited availability of direct experimental data for this specific compound, information from closely related analogs is included to provide a comparative context.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₄O₂ | [1][2][3] |
| Molecular Weight | 204.19 g/mol | [1][2][3] |
| CAS Number | 142338-69-0, 2765570-08-7 | [1][2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available. For comparison, 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine has a melting point of 102 °C (375 K). | [4] |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Spectroscopic Data
Detailed experimental spectroscopic data for 3-(3-nitrophenyl)-1H-pyrazol-5-amine is not extensively reported. However, based on the known spectral characteristics of related pyrazole derivatives, the following can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the protons on the pyrazole ring, and the amine protons. The chemical shifts and coupling patterns would be influenced by the electronic effects of the nitro and amino groups.
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¹³C NMR: The carbon NMR spectrum would reveal signals corresponding to the carbon atoms of the pyrazole and nitrophenyl rings. The positions of these signals would provide information about the electronic environment of each carbon atom.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), the C=N and C=C stretching vibrations of the pyrazole and aromatic rings, and the symmetric and asymmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.19). Fragmentation patterns would provide further structural information.
Experimental Protocols
Plausible Synthesis of 3-(3-nitrophenyl)-1H-pyrazol-5-amine (Adapted from a similar synthesis[4])
Reaction: 3-Nitrophenylhydrazine reacts with 3-aminocinnamonitrile in the presence of an acid catalyst.
Reagents and Solvents:
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3-Nitrophenylhydrazine
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3-Aminocinnamonitrile (or a similar β-ketonitrile)
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Hydrochloric acid (or another suitable acid catalyst)
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Water
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Ethanol (or another suitable solvent)
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Ammonium hydroxide (for neutralization)
Procedure:
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To a solution of 3-nitrophenylhydrazine in a suitable solvent (e.g., a mixture of water and ethanol), add the β-ketonitrile (e.g., 3-aminocinnamonitrile).
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Add a catalytic amount of concentrated hydrochloric acid.
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Heat the reaction mixture at reflux for a specified period.
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Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a base, such as concentrated ammonium hydroxide, to precipitate the product.
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Collect the solid product by filtration and wash with cold water.
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Dry the product under vacuum.
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Further purification can be achieved by recrystallization from a suitable solvent.
Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for 3-(3-nitrophenyl)-1H-pyrazol-5-amine based on the adapted protocol.
Caption: Plausible synthetic workflow for 3-(3-nitrophenyl)-1H-pyrazol-5-amine.
Biological Activity and Signaling Pathways
While specific studies on the biological activity and associated signaling pathways of 3-(3-nitrophenyl)-1H-pyrazol-5-amine are limited, the broader class of pyrazole derivatives has been extensively investigated for its pharmacological potential. Research indicates that aminopyrazole-based compounds are explored for their anticancer and anti-inflammatory properties[5]. The pyrazole scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.
The potential mechanisms of action for pyrazole derivatives often involve the inhibition of key enzymes or the modulation of receptor activity. For instance, some pyrazole compounds have been shown to be inhibitors of kinases, which are crucial regulators of cellular signaling pathways implicated in cancer and inflammation.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by 3-(3-nitrophenyl)-1H-pyrazol-5-amine. A logical workflow for such an investigation is presented below.
Caption: Logical workflow for investigating the biological activity of the compound.
Conclusion
3-(3-nitrophenyl)-1H-pyrazol-5-amine represents a molecule with considerable potential for further investigation in the field of drug discovery. While a comprehensive set of experimentally determined physicochemical data is not yet available, this guide provides a summary of the known properties and a framework for its synthesis and biological evaluation. The versatile pyrazole scaffold suggests that this compound and its derivatives could serve as valuable starting points for the development of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its biological activities and mechanisms of action.
References
- 1. scbt.com [scbt.com]
- 2. 3-(3-Nitrophenyl)-1H-pyrazol-5-amine - Lead Sciences [lead-sciences.com]
- 3. 3-(3-Nitrophenyl)-1H-pyrazol-5-amine [myskinrecipes.com]
- 4. 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(3-Nitrophenyl)-1H-pyrazol-5-amine|CAS 142338-69-0 [benchchem.com]
